molecular formula C72H140O6 B12679331 2-Ethyl-2-(((1-oxodocosyl)oxy)methyl)propane-1,3-diyl didocosanoate CAS No. 61682-71-1

2-Ethyl-2-(((1-oxodocosyl)oxy)methyl)propane-1,3-diyl didocosanoate

Cat. No.: B12679331
CAS No.: 61682-71-1
M. Wt: 1101.9 g/mol
InChI Key: SWRGMIIFXSIILX-UHFFFAOYSA-N
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Description

2-Ethyl-2-(((1-oxodocosyl)oxy)methyl)propane-1,3-diyl didocosanoate is a complex organic compound known for its unique chemical structure and properties. It is often used in various industrial and scientific applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-(((1-oxodocosyl)oxy)methyl)propane-1,3-diyl didocosanoate typically involves esterification reactions. The process generally includes the reaction of 2-ethyl-2-(((hydroxymethyl)propane-1,3-diyl)bis(oxy))bis(methylene) with docosanoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and purity of the final product. The use of high-purity reagents and controlled reaction environments are crucial to achieving the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-(((1-oxodocosyl)oxy)methyl)propane-1,3-diyl didocosanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-Ethyl-2-(((1-oxodocosyl)oxy)methyl)propane-1,3-diyl didocosanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-2-(((1-oxodocosyl)oxy)methyl)propane-1,3-diyl didocosanoate involves its interaction with lipid membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also act as a substrate for esterases, leading to the release of docosanoic acid and other metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Ethyl-2-(((1-oxodocosyl)oxy)methyl)propane-1,3-diyl didocosanoate is unique due to its longer carbon chain, which imparts greater hydrophobicity and stability. This makes it particularly suitable for applications requiring long-lasting effects and resistance to degradation .

Properties

CAS No.

61682-71-1

Molecular Formula

C72H140O6

Molecular Weight

1101.9 g/mol

IUPAC Name

2,2-bis(docosanoyloxymethyl)butyl docosanoate

InChI

InChI=1S/C72H140O6/c1-5-9-12-15-18-21-24-27-30-33-36-39-42-45-48-51-54-57-60-63-69(73)76-66-72(8-4,67-77-70(74)64-61-58-55-52-49-46-43-40-37-34-31-28-25-22-19-16-13-10-6-2)68-78-71(75)65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-7-3/h5-68H2,1-4H3

InChI Key

SWRGMIIFXSIILX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CC)(COC(=O)CCCCCCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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